molecular formula C8H18N2OS B12579126 N-[3-(Dimethylamino)propyl]-3-sulfanylpropanamide CAS No. 639070-62-5

N-[3-(Dimethylamino)propyl]-3-sulfanylpropanamide

Cat. No.: B12579126
CAS No.: 639070-62-5
M. Wt: 190.31 g/mol
InChI Key: LJQHWSPBLPNJSO-UHFFFAOYSA-N
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Description

N-[3-(Dimethylamino)propyl]-3-sulfanylpropanamide is an organic compound with a unique structure that includes both an amine and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Dimethylamino)propyl]-3-sulfanylpropanamide typically involves the reaction of 3-mercaptopropionic acid with N,N-dimethylpropylamine under controlled conditions. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(Dimethylamino)propyl]-3-sulfanylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(Dimethylamino)propyl]-3-sulfanylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying protein interactions.

    Medicine: Investigated for its potential as a drug delivery agent due to its ability to form stable conjugates with therapeutic molecules.

    Industry: Utilized in the production of polymers and materials with specific properties

Mechanism of Action

The mechanism of action of N-[3-(Dimethylamino)propyl]-3-sulfanylpropanamide involves its ability to interact with various molecular targets through its amine and thiol groups. The amine group can form hydrogen bonds and electrostatic interactions, while the thiol group can form covalent bonds with cysteine residues in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(Dimethylamino)propyl]-3-sulfanylpropanamide is unique due to the presence of both an amine and a thiol group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications .

Properties

CAS No.

639070-62-5

Molecular Formula

C8H18N2OS

Molecular Weight

190.31 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-3-sulfanylpropanamide

InChI

InChI=1S/C8H18N2OS/c1-10(2)6-3-5-9-8(11)4-7-12/h12H,3-7H2,1-2H3,(H,9,11)

InChI Key

LJQHWSPBLPNJSO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC(=O)CCS

Origin of Product

United States

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